4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole
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Overview
Description
4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring a unique structure with two oxazole rings and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and efficiency, and implementing purification techniques to isolate the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole: shares similarities with other oxazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This compound’s dual oxazole rings and cyclohexyl group contribute to its versatility and potential for various applications .
Biological Activity
The compound 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole is a complex oxazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₁N₃O₂
- Molecular Weight : 301.38 g/mol
Biological Activity Overview
Research has indicated that oxazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under investigation has shown promise in various in vitro studies.
Anticancer Activity
Several studies have explored the anticancer potential of oxazole derivatives. Notably, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
These values indicate that the compound exhibits comparable efficacy to established chemotherapeutics such as Tamoxifen.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with related oxazole compounds leads to:
- Increased expression of pro-apoptotic proteins (e.g., p53).
- Activation of caspase pathways leading to cell death .
Anti-inflammatory Effects
In addition to its anticancer properties, oxazole derivatives have been studied for their anti-inflammatory activities. For instance, compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
A notable case study involved the evaluation of a series of oxazole derivatives in preclinical models. The study highlighted the following findings:
- Cytotoxicity : The derivatives exhibited significant cytotoxicity against multiple cancer cell lines.
- Selectivity : Some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells.
- In Vivo Efficacy : In animal models, these compounds reduced tumor size significantly compared to controls .
Properties
IUPAC Name |
4-phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-4-10-18(11-5-1)20-16-27-22(25-20)24(14-8-3-9-15-24)23-26-21(17-28-23)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQNNOPAGMJZGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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